Chemical structure and molecular weight of Kaempferol 3-O-rhamnoside
Chemical structure and molecular weight of Kaempferol 3-O-rhamnoside
Topic: Chemical Structure, Molecular Weight, and Technical Characterization of Kaempferol 3-O-rhamnoside (Afzelin) Content Type: Technical Monograph Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists
Structural Elucidation, Isolation Protocols, and Pharmacological Mechanisms[1][2]
Executive Summary
Kaempferol 3-O-rhamnoside (commonly known as Afzelin ) is a bioactive flavonol glycoside characterized by the attachment of an alpha-L-rhamnopyranosyl moiety to the C-3 position of a kaempferol backbone.[1][2][3][4][5][6][7] Widely distributed in medicinal flora such as Schima wallichii, Pithecellobium dulce, and Houttuynia cordata, it serves as a critical reference standard in phytochemical analysis and a lead scaffold for anti-inflammatory and anti-cancer drug development. This guide provides a rigorous technical breakdown of its physicochemical identity, validated isolation workflows, and molecular mechanisms of action.[2]
Physicochemical Identity & Structural Architecture[1][2]
The core structure of Afzelin consists of a polyphenolic aglycone (Kaempferol) linked via an O-glycosidic bond to a deoxyhexose sugar (Rhamnose).[2] Understanding the stereochemistry of the rhamnose moiety (alpha-L-configuration) is vital for distinguishing it from other isomers.[1][2]
Table 1: Chemical Specifications
| Parameter | Technical Detail |
| Common Name | Afzelin; Kaempferin |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
| CAS Registry Number | 482-39-3 |
| Molecular Formula | C₂₁H₂₀O₁₀ |
| Molecular Weight | 432.38 g/mol |
| Aglycone | Kaempferol (3,5,7,4'-tetrahydroxyflavone) |
| Glycone | |
| Linkage | O-glycosidic linkage at C-3 |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water |
| Appearance | Yellow amorphous powder or needles |
Structural Diagram (DOT Visualization)
The following diagram illustrates the connectivity and functional groups defining the molecule.[2]
Figure 1: Structural connectivity showing the Kaempferol backbone linked to the Rhamnose moiety.[4][6][8]
Analytical Characterization (NMR & MS)[2][10][11][12]
Accurate identification requires correlating Mass Spectrometry (MS) fragmentation with Nuclear Magnetic Resonance (NMR) shifts.[2]
Mass Spectrometry (ESI-MS)[1][2]
-
Precursor Ion:
-
Fragmentation Pattern:
Nuclear Magnetic Resonance (NMR) Data
The following shifts are diagnostic for Afzelin in DMSO-
-
Rhamnose Methyl Group (
H): A doublet at ppm ( Hz).[2] This is the "fingerprint" signal for rhamnose.[2] -
Anomeric Proton (
H): A doublet at ppm ( Hz).[2] The small coupling constant indicates the -configuration.[2] -
A-Ring Protons: Two doublets at
(H-6) and (H-8) ppm ( Hz, meta-coupling). -
B-Ring Protons: Two doublets at
(H-3',5') and (H-2',6') ppm ( Hz, ortho-coupling).
Isolation and Purification Protocol
The following protocol is synthesized from established methodologies for isolating flavonol rhamnosides from plant matrices (e.g., Schima wallichii leaves).
Reagents & Materials[1][2][9][11][13][14][15]
-
Solvents: Ethanol (70%), n-Hexane, Ethyl Acetate (EtOAc), Methanol.[2]
-
Stationary Phase: Silica gel 60 (230–400 mesh) or Sephadex LH-20.[1][2]
Step-by-Step Methodology
-
Extraction: Macerate dried, powdered leaves (1 kg) in 70% Ethanol (3 x 3L) for 72 hours at room temperature. Filter and concentrate under reduced pressure (Rotary Evaporator at 45°C) to obtain the Crude Extract.
-
Liquid-Liquid Partitioning:
-
Chromatographic Isolation:
-
Polishing: Purify active fractions using Sephadex LH-20 (eluting with Methanol) to remove polymeric tannins.[1][2]
-
Crystallization: Recrystallize from Methanol/Water to yield yellow needles.
Workflow Visualization
Figure 2: Isolation workflow targeting the Ethyl Acetate fraction.
Pharmacological Potential & Drug Development[2][6][15][16]
Afzelin exhibits a distinct pharmacological profile driven by its ability to modulate oxidative stress and mitochondrial function.[2]
Mechanism of Action[11]
-
Antioxidant Activity: Direct scavenging of DPPH and ABTS radicals.[2] The 4'-OH group on the B-ring and the 5,7-di-OH on the A-ring are critical for electron donation.[1]
-
Anti-Inflammatory: Inhibits the expression of COX-2 and iNOS enzymes, reducing the production of Prostaglandin E2 (PGE2) and Nitric Oxide (NO).[2]
-
Mitochondrial Protection: In models of oxidative damage (e.g., AAPH-induced), Afzelin attenuates mitochondrial depolarization and modulates mitophagy-related proteins (Parkin, PINK1).[2]
-
Anti-Cancer: Induces apoptosis in MCF-7 breast cancer cells via the caspase cascade.[1][2]
Signaling Pathway Diagram[1][2]
Figure 3: Pharmacological interaction map showing cytoprotective and apoptotic pathways.
References
-
PubChem. (2025).[2][5][9][10][11] Kaempferol 3-O-alpha-L-rhamnoside (CID 15558501).[1][2][5][9] National Library of Medicine.[2] [Link][2]
-
Sasmita, P., et al. (2022).[2][8] Antiplasmodial properties of kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii.[1][2][12] Experimental and Therapeutic Medicine.[2][13] [Link]
-
Akter, S., et al. (2022).[2][8][14] Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce.[1][2] BMC Complementary Medicine and Therapies.[2] [Link][2]
-
Markham, K.R., et al. (1992).[2] Kaempferol-3-O-glucosyl(1-2)rhamnoside from Ginkgo biloba and a reappraisal of other gluco-rhamnoside structures.[1][2][3] Phytochemistry.[2][13][14][15][10][11][16] [Link]
Sources
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- 2. Kaempferol 3-O-rhamninoside | C33H40O19 | CID 23815364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Kaempferol-3-O-glucosyl(1-2)rhamnoside from Ginkgo biloba and a reappraisal of other gluco(1-2, 1-3 and 1-4)rhamnoside structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Afzelin(Kaempferol-3-O-Alpha-L-Rhamnopyranoside)(P) [lgcstandards.com]
- 5. kaempferol-3-O-alpha-L-rhamnoside | C21H20O10 | CID 15558501 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. kaempferol 3-O-rhamnoside | C21H19O10- | CID 25202794 - PubChem [pubchem.ncbi.nlm.nih.gov]
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